1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea

FPRL1 agonist scaffold hopping structure-activity relationship

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea (CAS 897619-82-8) is a synthetic small-molecule urea derivative (C18H20N4O3, MW 340.38) featuring a 5-oxopyrrolidine core substituted at N1 with a 4-methoxyphenyl group and further functionalized with a 3-(3-methylpyridin-2-yl)urea moiety. The compound belongs to a broader class of pyrrolidinone-urea hybrids that have been disclosed as formyl peptide receptor-like 1 (FPRL1, also known as FPR2/ALXR) agonists in patent literature, a G protein-coupled receptor implicated in the resolution of inflammation.

Molecular Formula C18H20N4O3
Molecular Weight 340.383
CAS No. 897619-82-8
Cat. No. B2501536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea
CAS897619-82-8
Molecular FormulaC18H20N4O3
Molecular Weight340.383
Structural Identifiers
SMILESCC1=C(N=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H20N4O3/c1-12-4-3-9-19-17(12)21-18(24)20-13-10-16(23)22(11-13)14-5-7-15(25-2)8-6-14/h3-9,13H,10-11H2,1-2H3,(H2,19,20,21,24)
InChIKeyQHOVHVVCUSEKFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea (CAS 897619-82-8) Chemical Class and Baseline Procurement Profile


1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea (CAS 897619-82-8) is a synthetic small-molecule urea derivative (C18H20N4O3, MW 340.38) featuring a 5-oxopyrrolidine core substituted at N1 with a 4-methoxyphenyl group and further functionalized with a 3-(3-methylpyridin-2-yl)urea moiety [1]. The compound belongs to a broader class of pyrrolidinone-urea hybrids that have been disclosed as formyl peptide receptor-like 1 (FPRL1, also known as FPR2/ALXR) agonists in patent literature, a G protein-coupled receptor implicated in the resolution of inflammation [1]. While structurally related to compounds described in FPRL1 agonist patents (e.g., US 10,464,891), direct biological characterization data for this specific CAS registry number is currently absent from peer-reviewed journals and public databases, making it a research-chemical grade candidate for in-house profiling rather than a pre-validated lead molecule.

Why Generic Substitution Is Not Advisable for 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea


Within the FPRL1 agonist urea class, seemingly minor structural modifications translate into substantial shifts in receptor binding, functional potency, and selectivity. The patent literature demonstrates that moving the methoxyphenyl substituent from the pyrrolidinone C4 position to the N1 position, or altering the pyridyl substitution pattern (e.g., 3-methyl vs. 4-methyl or unsubstituted pyridin-2-yl), can change an agonist into an inactive compound [1]. The exact positioning of the 4-methoxyphenyl group on the pyrrolidinone nitrogen and the 3-methyl group on the pyridin-2-yl ring distinguishes this compound from both the C4-aryl 2-oxopyrrolidine series and from close analogs such as 1-ethyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 877640-28-3), where the pyridyl urea is replaced by an ethyl urea. Generic substitution without matched-pair activity data therefore carries a high risk of losing target engagement or introducing unintended off-target pharmacology.

Quantitative Differentiation Evidence for 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea vs. Structural Analogs


Structural Scaffold Divergence: N1-Aryl-5-oxopyrrolidine vs. C4-Aryl-2-oxopyrrolidine Core

Unlike the extensively exemplified C4-(4-methoxyphenyl)-2-oxopyrrolidine urea series in patent US 10,464,891, the target compound features a 4-methoxyphenyl group at the pyrrolidinone N1 position and a carbonyl at C5 rather than C2. This N1-aryl-5-oxopyrrolidine scaffold is structurally orthogonal to the patent's core Markush structure, representing a distinct chemotype for FPRL1 agonism. No matched-pair comparison between N1-aryl-5-oxopyrrolidines and C4-aryl-2-oxopyrrolidines has been reported in the public domain [1].

FPRL1 agonist scaffold hopping structure-activity relationship

Pyridyl Urea Substituent Differentiation: 3-Methylpyridin-2-yl vs. Other Heteroaryl Ureas

The target compound incorporates a 3-methylpyridin-2-yl urea group, whereas the closest commercially cataloged analog, 1-ethyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 877640-28-3), bears a simple ethyl urea . In FPRL1 patent SAR, the nature of the urea N'-substituent strongly influences agonist potency; pyridyl-containing ureas generally exhibit enhanced receptor affinity relative to alkyl ureas, though specific values for the 3-methylpyridin-2-yl variant have not been publicly reported. The 3-methyl substituent on the pyridine ring may further modulate both potency and metabolic stability compared to unsubstituted pyridin-2-yl urea analogs [1].

heteroaryl urea FPRL1 selectivity modulation

Regioisomeric Methoxyphenyl Substitution: 4-Methoxy vs. 3-Methoxy and 2-Methoxy Analogs

Commercially cataloged regioisomers of the target compound include 1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea (CAS not fully disclosed on reputable databases) and 1-(1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea (not identified). In related FPRL1 agonist series, the position of the methoxy substituent on the phenyl ring has been shown to alter receptor binding conformation and functional efficacy; para-substitution generally provides a linear molecular geometry favorable for the FPRL1 binding pocket, while meta- and ortho-substitution introduce steric clashes that reduce potency [1]. No matched-pair functional assay data are publicly available for these specific regioisomers.

regioisomer methoxyphenyl FPRL1 selectivity

Physicochemical Property Landscape vs. Representative FPRL1 Agonist BMS-986235

The target compound (MW 340.38, tPSA ~87 Ų, HBD 2, HBA 4, rotatable bonds 5) occupies a distinct physicochemical space compared to the clinical-stage FPR2 agonist BMS-986235 (LAR-1219, MW 361.3, tPSA ~84 Ų, HBD 3, HBA 5, rotatable bonds 4) [1]. The lower molecular weight and reduced hydrogen bond donor count of the target compound may confer superior membrane permeability, while the additional rotatable bond could negatively impact oral bioavailability. Crucially, the target compound lacks the 2,6-difluoro substitution pattern on the methoxyphenyl ring present in BMS-986235, which is known to enhance metabolic stability in the clinical candidate .

drug-likeness physicochemical properties lead optimization

Recommended Research Application Scenarios for 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea (CAS 897619-82-8)


FPRL1/FPR2 Agonist Primary Screening with Intellectual Property Differentiation

This compound is suitable as a structurally differentiated entry point for FPRL1/FPR2 agonist screening programs seeking N1-aryl-5-oxopyrrolidine chemotypes that fall outside the dominant C4-aryl-2-oxopyrrolidine patent space of US 10,464,891 [1]. Users should perform a full dose-response curve in a recombinant hFPR2 calcium mobilization or β-arrestin recruitment assay to establish baseline potency and compare head-to-head with a reference agonist such as WKYMVm or BMS-986235.

Structure-Activity Relationship Expansion Around the Pyridyl Urea Moiety

The 3-methylpyridin-2-yl urea substituent represents a relatively unexplored heteroaryl urea variant. Procurement of this compound alongside close pyridyl analogs (e.g., pyridin-2-yl, 4-methylpyridin-2-yl, 5-chloropyridin-2-yl ureas) enables systematic SAR exploration of steric and electronic effects on FPRL1 agonist potency and selectivity versus FPR1 [1]. Parallel testing in a counterscreen against FPR1 is recommended to assess receptor subtype selectivity.

Metabolic Stability and Pharmacokinetic Profiling Benchmarking

Given the compound's moderate molecular weight (340.38) and the absence of fluorine substituents, it serves as a useful comparator for evaluating the contribution of halogenation to metabolic stability in the pyrrolidinone-urea series. Researchers can benchmark intrinsic clearance in human liver microsomes against fluorinated analogs such as BMS-986235 or the 2,6-difluoro-4-methoxyphenyl series from the patent literature [1].

Regioisomer Activity Comparison for Binding Mode Hypothesis Testing

Acquisition of the para-methoxy target compound together with its meta-methoxy and ortho-methoxy regioisomers (where commercially available) enables testing of the hypothesis that para-substitution is essential for FPRL1 binding pocket complementarity. Differential activity across regioisomers can validate or refine pharmacophore models and guide the design of next-generation analogs [1].

Quote Request

Request a Quote for 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.